2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid
Overview
Description
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12I2O5. It is known for its unique structure, which includes a xanthene core and two iodine atoms. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid typically involves the iodination of a xanthene derivative followed by the introduction of a benzoic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atoms can be reduced to form a deiodinated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as deiodinated or substituted xanthene derivatives. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting specific chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its unique fluorescence properties.
Industry: Utilized in the production of fluorescent materials and as a tracer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid involves its ability to interact with specific molecular targets through its xanthene core and iodine atoms. The compound can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the localization and dynamics of these molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid: Lacks the iodine atoms, resulting in different fluorescence properties.
2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid: Contains additional hydroxyl groups, which can affect its reactivity and applications.
Uniqueness
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid is unique due to the presence of iodine atoms, which enhance its fluorescence properties and make it particularly useful in applications requiring high sensitivity and specificity. The compound’s ability to undergo various chemical modifications also adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
2-(3-hydroxy-4,5-diiodo-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQKMRGZAXRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10I2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862102 | |
Record name | 4,5-Diiodo-3,6-fluorandiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-40-1 | |
Record name | NSC4202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diiodo-3,6-fluorandiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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